molecular formula C25H21N3O2 B12175350 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

Cat. No.: B12175350
M. Wt: 395.5 g/mol
InChI Key: PSMZIABMUSBCOG-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features two indole moieties connected via an acetamide linkage, with one indole ring substituted with a benzyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Indole: The first step involves the synthesis of 6-benzyloxyindole. This can be achieved by reacting 6-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Acylation: The next step involves the acylation of the benzyloxyindole with chloroacetyl chloride to form 2-[6-(benzyloxy)-1H-indol-1-yl]acetyl chloride.

    Amidation: Finally, the acetyl chloride derivative is reacted with 6-aminoindole in the presence of a base like triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with various molecular targets and pathways. The indole moieties can interact with enzymes and receptors in the body, leading to modulation of biological processes. For example, indole derivatives are known to interact with nuclear receptors and affect gene expression, which can lead to therapeutic effects in diseases such as cancer and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole moiety.

    Oxindole: An oxidized derivative of indole.

Uniqueness

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is unique due to its dual indole structure connected via an acetamide linkage and the presence of a benzyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C25H21N3O2/c29-25(27-21-8-6-19-10-12-26-23(19)14-21)16-28-13-11-20-7-9-22(15-24(20)28)30-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,29)

InChI Key

PSMZIABMUSBCOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=CC5=C(C=C4)C=CN5

Origin of Product

United States

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